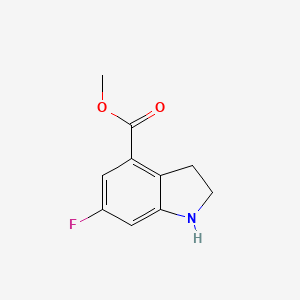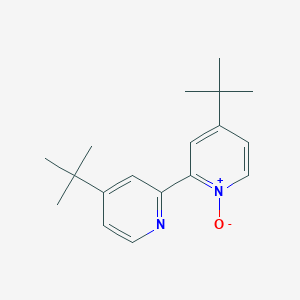
4,4'-Di-tert-butyl-2,2'-bipyridine-1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Di-tert-butyl-2,2’-bipyridine-1-oxide is an organic compound with the molecular formula C18H24N2O. It is a derivative of bipyridine, where two tert-butyl groups are attached to the 4 and 4’ positions of the bipyridine ring, and an oxide group is attached to one of the nitrogen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4’-Di-tert-butyl-2,2’-bipyridine-1-oxide can be synthesized through several methods. One common method involves the Hiyama-Denmark cross-coupling reaction. This reaction typically involves the use of 4-(tert-butyl)-2-(tert-butyldimethylsilyl)pyridine and 2-bromo-4-(tert-butyl)pyridine as starting materials . The reaction is carried out in the presence of a palladium catalyst and a base, such as cesium carbonate, under an inert atmosphere.
Industrial Production Methods
In industrial settings, the production of 4,4’-Di-tert-butyl-2,2’-bipyridine-1-oxide may involve large-scale synthesis using similar cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Di-tert-butyl-2,2’-bipyridine-1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in catalysis.
Reduction: It can be reduced to form different reduced species, which have applications in redox chemistry.
Substitution: The tert-butyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound with altered oxidation states.
Substitution: Substituted derivatives with different functional groups replacing the tert-butyl groups.
Aplicaciones Científicas De Investigación
4,4’-Di-tert-butyl-2,2’-bipyridine-1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymer chemistry.
Mecanismo De Acción
The mechanism of action of 4,4’-Di-tert-butyl-2,2’-bipyridine-1-oxide involves its ability to act as a ligand and form coordination complexes with metal ions. These complexes can catalyze various chemical reactions by facilitating electron transfer and stabilizing reactive intermediates. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.
Comparación Con Compuestos Similares
4,4’-Di-tert-butyl-2,2’-bipyridine-1-oxide is unique due to its tert-butyl groups and oxide functionality. Similar compounds include:
4,4’-Di-tert-butyl-2,2’-bipyridine: Lacks the oxide group but has similar steric properties due to the tert-butyl groups.
2,2’-Bipyridine: A simpler bipyridine derivative without tert-butyl groups, commonly used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: Contains methyl groups instead of tert-butyl groups, offering different steric and electronic properties.
These comparisons highlight the unique structural features and reactivity of 4,4’-Di-tert-butyl-2,2’-bipyridine-1-oxide, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C18H24N2O |
|---|---|
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C18H24N2O/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(18(4,5)6)8-10-20(16)21/h7-12H,1-6H3 |
Clave InChI |
JOIDREZCVLRASO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=NC=C1)C2=[N+](C=CC(=C2)C(C)(C)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




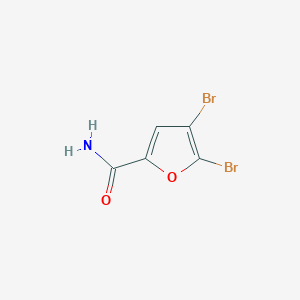
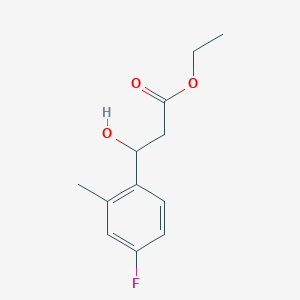
![6-Fluoro-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13673088.png)

![6-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B13673097.png)

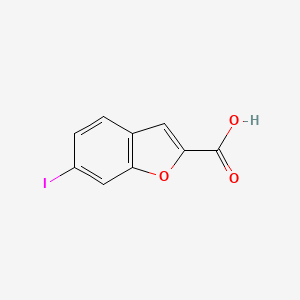

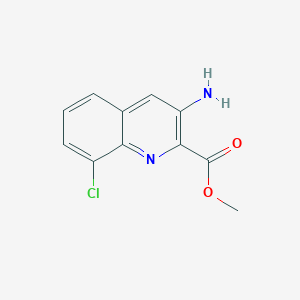
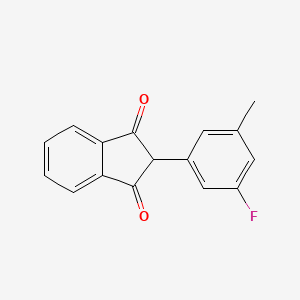
![5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine](/img/structure/B13673130.png)
